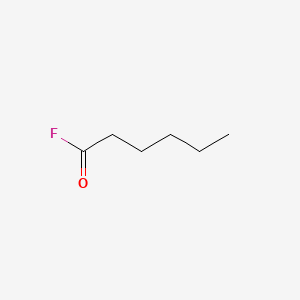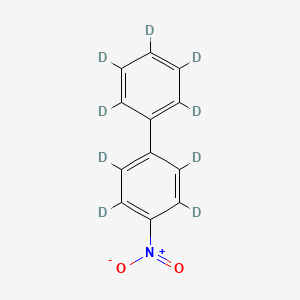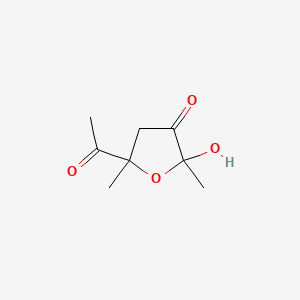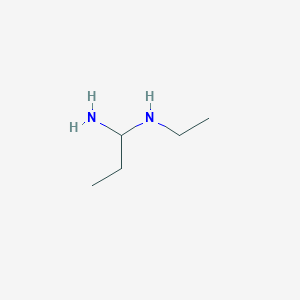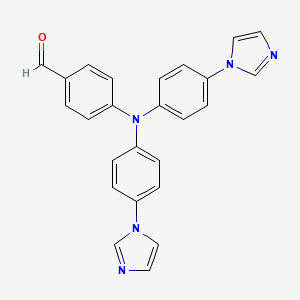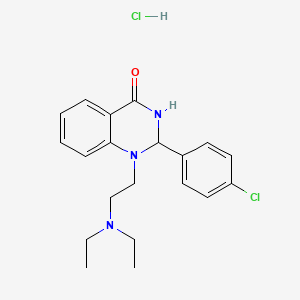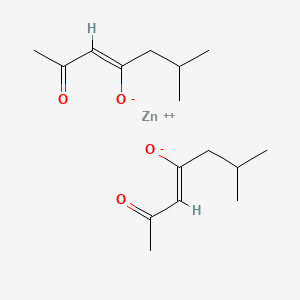
Zinc 6-methyl-2,4-heptanedionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc 6-methyl-2,4-heptanedionate, also known as this compound, is a coordination complex of zinc with the organic ligand 6-methyl-2,4-heptanedione. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and versatility.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting zinc chloride with 6-methyl-2,4-heptanedione in an appropriate solvent, such as methanol or ethanol, under reflux conditions.
Hydrothermal Synthesis: Another method involves the hydrothermal reaction of zinc oxide with 6-methyl-2,4-heptanedione in a sealed autoclave at elevated temperatures and pressures.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form zinc oxide or other oxidized zinc species.
Reduction: Reduction reactions can lead to the formation of zinc metal or other reduced zinc compounds.
Substitution Reactions: The ligand can be substituted with other organic or inorganic ligands to form new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and oxygen.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Various ligands and solvents are employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide, zinc hydroxide, and other zinc salts.
Reduction: Zinc metal, zinc hydride, and other reduced zinc species.
Substitution: New coordination complexes with different ligands.
科学研究应用
Chemistry: Zinc 6-methyl-2,4-heptanedionate is used as a precursor for the synthesis of other zinc compounds and coordination complexes. It is also employed in the study of zinc chemistry and its reactions.
Biology: The compound is used in biological research to study the role of zinc in biological systems and its interactions with biomolecules.
Industry: In the industrial sector, this compound is used in the production of catalysts, pigments, and other materials that require zinc.
作用机制
The mechanism by which Zinc 6-methyl-2,4-heptanedionate exerts its effects depends on its specific application. In catalysis, it may act as a Lewis acid, facilitating reactions by coordinating to substrates. In biological systems, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways Involved:
In catalysis, the molecular target is often the substrate undergoing the reaction.
In biological systems, the targets can include enzymes, proteins, and nucleic acids.
相似化合物的比较
Zinc acetylacetonate
Zinc butyrate
Zinc propionate
Comparison: Zinc 6-methyl-2,4-heptanedionate is unique due to its specific ligand structure, which can influence its reactivity and applications compared to other zinc compounds. Its methyl group provides additional steric hindrance and electronic effects that can affect its behavior in chemical reactions and biological systems.
属性
CAS 编号 |
14263-15-1 |
|---|---|
分子式 |
C16H26O4Zn |
分子量 |
347.8 g/mol |
IUPAC 名称 |
zinc;(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/2C8H14O2.Zn/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6,10H,4H2,1-3H3;/q;;+2/p-2/b2*8-5-; |
InChI 键 |
MZGOOIFVWFMSJZ-ZFRXQFBVSA-L |
手性 SMILES |
CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Zn+2] |
规范 SMILES |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


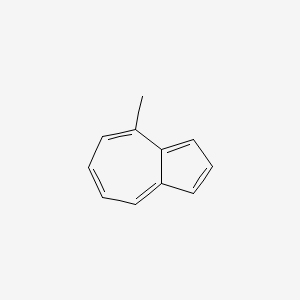

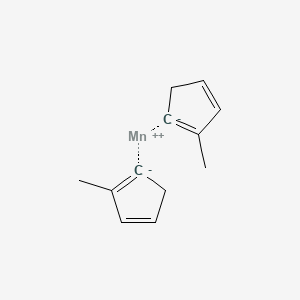
![(6S)-3-Methylidene-6-[(1S)-1-methylpropyl]piperazine-2,5-dione](/img/structure/B15341466.png)
)-](/img/structure/B15341468.png)
